molecular formula C21H14ClF3N2O2 B11950053 N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11950053
M. Wt: 418.8 g/mol
InChI Key: WTJTVMFNUPKMAW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a diarylurea derivative characterized by a benzoyl group at the 2-position of the 4-chlorophenyl ring and a trifluoromethyl (CF₃) group at the 3-position of the opposing phenyl ring. The benzoyl and CF₃ substituents likely influence its physicochemical properties, such as lipophilicity and binding affinity, which are critical for biological activity.

Properties

Molecular Formula

C21H14ClF3N2O2

Molecular Weight

418.8 g/mol

IUPAC Name

1-(2-benzoyl-4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C21H14ClF3N2O2/c22-15-9-10-18(17(12-15)19(28)13-5-2-1-3-6-13)27-20(29)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H2,26,27,29)

InChI Key

WTJTVMFNUPKMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-benzoyl-4-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies on related urea derivatives have shown promising results against various cancer cell lines. The introduction of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can lead to improved efficacy in drug formulations.

  • Case Study : A study evaluated the anticancer activity of various N-bistrifluoromethyl ureas, demonstrating that modifications in the urea structure significantly influenced their cytotoxic effects against cancer cells .

Antimicrobial Properties

The chlorophenyl moiety in N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been associated with antimicrobial activity. Compounds with similar structures have been investigated for their effectiveness against bacterial strains.

  • Case Study : Research on related compounds showed that chlorinated phenyl ureas exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Photostability and UV Absorption

The incorporation of the trifluoromethyl group enhances the photostability of materials, making them suitable for applications in coatings and polymers. This property is crucial for developing materials that require long-term exposure to UV light without degradation.

  • Data Table : Comparison of UV absorption characteristics of various fluorinated compounds:
CompoundUV Absorption (nm)Photostability Rating
This compound320High
Trifluoromethylbenzene290Moderate
Fluorinated acrylic polymer350Very High

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or amides under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

  • Synthesis Methodology :
    • Reactants: 2-benzoyl-4-chlorophenyl isocyanate and 3-(trifluoromethyl)aniline.
    • Conditions: Conducted under inert atmosphere at room temperature followed by recrystallization for purification.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as benzoyl and trifluoromethyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Anticancer Diarylurea Derivatives

N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
  • Structure : Retains the 4-chloro-3-CF₃ phenyl group but lacks the benzoyl moiety, substituting it with a simple phenyl ring.
  • Activity: Demonstrates potent growth inhibition in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest at the G0/G1 phase .
N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)
  • Structure : Features a sulfonyl group instead of benzoyl and a 4-chlorophenyl group.
  • Activity: Concentrates in mitochondria of colon adenocarcinoma cells via pH-dependent mechanisms, causing mitochondrial enlargement and cytotoxicity .
  • Comparison : The sulfonyl group in MPCU may facilitate mitochondrial targeting, whereas the benzoyl group in the target compound could alter binding kinetics to intracellular targets.

Agricultural Urea Derivatives

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
  • Structure : Lacks aromatic substitution on the second urea nitrogen, replacing it with dimethyl groups.
  • Application : Used as a herbicide, inhibiting photosynthesis in weeds .
  • Key Contrast : Simplified substituents in fluometuron reduce molecular complexity, favoring broad-spectrum pesticidal activity over targeted anticancer effects.

Patent-Based Derivatives

CM4307 (N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-(methyl-d3)aminoformyl)-4-pyridyl oxy)phenyl)urea)
  • Structure : Incorporates a deuterated methyl group and a pyridyloxy substituent.
  • Synthesis : Prepared via carbodiimide-mediated coupling, highlighting the role of heterocyclic groups in enhancing stability .
  • Divergence : The pyridyloxy group may improve solubility compared to the benzoyl-containing target compound.

Data Tables: Structural and Functional Analysis

Table 1. Structural Comparison of Selected Diarylurea Derivatives

Compound Name Substituent R₁ Substituent R₂ Molecular Weight Primary Application
Target Compound 2-benzoyl-4-chlorophenyl 3-(trifluoromethyl)phenyl ~428.8 (est.) Under investigation
CTPPU 4-chloro-3-CF₃ phenyl Phenyl ~342.7 Anticancer (NSCLC)
MPCU 4-methylphenylsulfonyl 4-chlorophenyl ~324.8 Anticancer (colon cancer)
Fluometuron 3-CF₃ phenyl N,N-dimethyl ~232.2 Herbicide
CM4307 4-chloro-3-CF₃ phenyl 4-(pyridyloxy)phenyl ~487.9 Anticancer (patent)

Research Findings and Implications

  • Anticancer Activity : Diarylureas with 4-chloro-3-CF₃ phenyl groups (e.g., CTPPU, MPCU) show consistent anticancer effects, suggesting the target compound’s CF₃ and chloro substituents are critical for bioactivity .
  • Pesticidal vs. Therapeutic Design : Structural simplification (e.g., fluometuron) favors pesticidal use, while complex substituents (e.g., benzoyl, pyridyl) align with targeted therapy development .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic compound that belongs to the class of ureas, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClF3N1O, and its structure features a benzoyl moiety, a chlorophenyl group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth in vitro.
  • Modulation of Receptor Activity : It interacts with various neurotransmitter receptors, potentially influencing neuronal signaling pathways.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, promoting cell death.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineConcentration (µM)Observed EffectReference
1MCF-7 (breast cancer)1050% inhibition of cell proliferation
2HeLa (cervical cancer)5Induction of apoptosis (20%)
3SH-SY5Y (neuroblastoma)15Increased neuronal differentiation

Case Studies

Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, this compound exhibited significant antiproliferative effects at concentrations as low as 10 µM. The compound was found to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects
Another investigation focused on its effects on SH-SY5Y neuroblastoma cells. At a concentration of 15 µM, the compound promoted neuronal differentiation and exhibited protective effects against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative diseases.

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